2-(Benzyloxy)-5-methoxybenzoic acid
Overview
Description
2-(Benzyloxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 2-position and a methoxy group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-2-hydroxybenzoic acid.
Benzylation: The hydroxyl group at the 2-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The benzyloxy and methoxy groups can modulate the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the methoxy group at the 5-position.
5-Methoxybenzoic acid: Lacks the benzyloxy group at the 2-position.
2-Methoxybenzoic acid: Lacks the benzyloxy group and has the methoxy group at the 2-position.
Uniqueness
2-(Benzyloxy)-5-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its utility in various applications compared to similar compounds with only one substituent.
Properties
IUPAC Name |
5-methoxy-2-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHUTPCEBIETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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